molecular formula C24H26N2O3 B7788192 methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate

methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate

Cat. No.: B7788192
M. Wt: 390.5 g/mol
InChI Key: VEKHUYAZMRESRF-JLHYYAGUSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate is a structurally complex molecule featuring:

  • Indole core: A 1H-indol-3-yl group, a common motif in bioactive compounds due to its aromatic and hydrogen-bonding capabilities.
  • (2E)-Propenamido linker: An α,β-unsaturated amide with E-configuration, which may influence reactivity and biological interactions.
  • 4-(Propan-2-yl)phenyl substituent: A lipophilic group contributing to hydrophobic interactions.
  • Methyl propanoate ester: Enhances solubility and serves as a metabolically labile group.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-16(2)18-11-8-17(9-12-18)10-13-23(27)26-22(24(28)29-3)14-19-15-25-21-7-5-4-6-20(19)21/h4-13,15-16,22,25H,14H2,1-3H3,(H,26,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKHUYAZMRESRF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name (CAS/Reference) Key Substituents Biological Activity Physical State Spectral Data (NMR/MS) Ref.
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate () Butyl ester, 3-oxocyclohexenyl amino Antifungal Yellow oil ¹H/¹³C NMR (CDCl₃), ESI-HRMS
Propan-2-yl (S,Z)-3-(1H-indol-3-yl)-2-((4-oxopent-2-en-2-yl)amino)propanoate (3c, ) Propan-2-yl ester, 4-oxopentenyl amino Antifungal (Z-selectivity) N/A Not provided
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (22032-65-1, ) Methyl ester, amino group Chiral building block N/A [α]²⁵D, ¹H/¹³C NMR (CH₃OH)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () Ethyl ester, E-configured acrylate Synthetic intermediate N/A X-ray crystallography (syn-periplanar conformation)
N-Hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2E-propenamide () Hydroxamic acid, E-propenamide Anticancer (histone deacetylase inhibition) Polymorphic forms Not provided

Substituent-Driven Functional Differences

  • Ester Groups: The methyl ester in the target compound contrasts with the n-butyl ester in , which may reduce lipophilicity compared to the latter .
  • Amide Linkers :

    • The (2E)-propenamido group in the target compound is analogous to the E-configured acrylate in , which adopts a syn-periplanar conformation critical for reactivity .
    • Z vs. E Selectivity : highlights the importance of stereochemistry in antifungal activity, suggesting the target’s E-configuration may influence bioactivity .
  • Aromatic/Heterocyclic Moieties: The 4-(propan-2-yl)phenyl group in the target compound mirrors substituents in ’s propanoate derivatives, which are designed for enzyme inhibition . Indole modifications: Methylation at the indole nitrogen (e.g., ) alters hydrogen-bonding capacity and bioavailability .

Physicochemical Properties

  • Solubility: Methyl esters (e.g., ) generally improve solubility in polar solvents like methanol compared to bulkier esters .
  • Thermal Stability : Analogues like ’s methyl ester derivative have melting points >160°C, suggesting the target may be a solid at room temperature .

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